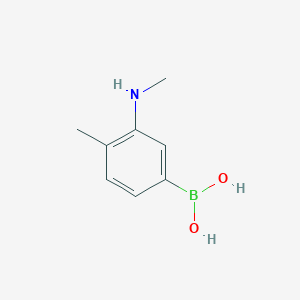

4-Methyl-3-(methylamino)phenylboronic acid

Description

BenchChem offers high-quality 4-Methyl-3-(methylamino)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(methylamino)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methyl-3-(methylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZUEWUVKXDSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

thermodynamic stability of 4-Methyl-3-(methylamino)phenylboronic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-3-(methylamino)phenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the , a key building block in contemporary drug discovery. Addressed to researchers, medicinal chemists, and formulation scientists, this document moves beyond standard protocols to elucidate the underlying chemical principles governing the stability of this substituted arylboronic acid. We will explore its predicted degradation pathways, establish a robust experimental design for forced degradation (stress testing), detail methodologies for determining key thermodynamic parameters, and outline the critical considerations for developing a stability-indicating analytical method. The insights provided herein are designed to empower drug development professionals to anticipate and mitigate stability challenges, ensuring the quality, efficacy, and safety of novel therapeutics.

Introduction: The Critical Role of Stability in Drug Development

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The specific molecule of interest, 4-Methyl-3-(methylamino)phenylboronic acid, possesses structural motifs common in pharmacologically active compounds. However, the boronic acid functional group is susceptible to several degradation pathways that can impact the purity, potency, and safety of an Active Pharmaceutical Ingredient (API).[1][2][3]

Understanding the thermodynamic stability of an API is not merely a regulatory requirement but a fundamental aspect of drug development.[3][4] It informs decisions on synthetic route optimization, selection of packaging and storage conditions, and the development of stable pharmaceutical formulations.[2] This guide will provide the scientific rationale and practical methodologies to thoroughly characterize the stability profile of 4-Methyl-3-(methylamino)phenylboronic acid.

Fundamental Stability Considerations for Arylboronic Acids

Before examining our target molecule, it is crucial to understand the inherent instabilities of the arylboronic acid class. The electron-deficient boron atom is the primary site of reactivity, leading to several common degradation pathways.

-

Dehydration to Boroxines: One of the most common pathways is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.

-

Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety to yield the corresponding phenol (4-methyl-3-(methylamino)phenol in this case).[5] This is often a significant source of degradation, particularly in the presence of trace metals or peroxides.[5][6]

-

Protodeboronation: This is the acid- or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The susceptibility to protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring.

The structure of 4-Methyl-3-(methylamino)phenylboronic acid, with two electron-donating groups (methyl and methylamino), is expected to influence these pathways. These groups increase the electron density on the aromatic ring, which can affect the electrophilicity of the boron atom and the molecule's overall reactivity.

Experimental Design for Comprehensive Stability Assessment

A thorough stability assessment involves a multi-faceted approach, combining forced degradation studies to identify potential degradants with thermal analysis to quantify thermodynamic properties. The following workflow provides a systematic process for this investigation.

Caption: Workflow for Thermodynamic Stability Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its intrinsic stability.[3][7] The goal is to achieve a target degradation of approximately 10-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[7]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare a stock solution of 4-Methyl-3-(methylamino)phenylboronic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[7]

-

Hydrolytic Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[2]

-

Basic: Add an equal volume of 0.1 M NaOH to the stock solution. Maintain at room temperature and collect samples at shorter intervals due to expected faster degradation.

-

Neutral: Add an equal volume of water to the stock solution and heat as per the acidic conditions.

-

-

Oxidative Conditions: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep the sample at room temperature, protected from light, and collect samples at various time points.

-

Thermal Conditions:

-

Solid State: Store the solid API in an oven at a high temperature (e.g., 80°C) and test for degradation over several days.

-

Solution State: Heat the neutral solution from step 2c at 80°C and monitor over time.

-

-

Photolytic Conditions: Expose the solid API and the neutral solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7]

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution and injection into the analytical system. Analyze all samples using a validated stability-indicating HPLC method.

Thermal Analysis for Thermodynamic Parameters

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the physical and chemical changes that occur with temperature.[8][9]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is invaluable for studying dehydration, desolvation, and decomposition processes.[8] For boronic acids, TGA can quantify the loss of water during boroxine formation and subsequent decomposition.[10][11][12]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-3-(methylamino)phenylboronic acid into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature past its melting/decomposition point at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

-

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).[11]

-

Record the mass loss to identify the temperatures of dehydration and decomposition.

-

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[3] For boronic acids, reversed-phase HPLC is the most common technique, but it presents unique challenges.[2]

Causality Behind Experimental Choices:

-

On-Column Instability: The silanol groups on standard silica-based C18 columns can catalyze the hydrolysis of boronic acids.[13] Therefore, using a column with low silanol activity or end-capping is critical.

-

Mobile Phase pH: The pKa of the boronic acid group and the methylamino group will dictate their ionization state.[14] An acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress the ionization of the amine, leading to better peak shape. However, this can sometimes accelerate on-column hydrolysis.[13] A systematic screening of pH is necessary.

-

Diluent: The choice of sample diluent is crucial. Using aprotic solvents like acetonitrile can minimize hydrolysis of the API before injection.[13][15]

Recommended HPLC Method Starting Point:

-

Column: A modern C18 column with high-purity silica and robust end-capping (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18).[13][14]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Detector: A Photodiode Array (PDA) detector to assess peak purity, coupled with a Mass Spectrometer (MS) for identification of degradants.

Predicted Degradation Pathways and Data Interpretation

Based on the structure of 4-Methyl-3-(methylamino)phenylboronic acid and the known chemistry of this class, we can predict the primary degradation products to monitor.

Caption: Predicted Degradation Pathways.

Data Presentation

All quantitative results from the forced degradation studies should be summarized in a table for clear comparison.

| Stress Condition | Duration (hrs) | Temperature (°C) | % Assay of API | % Total Degradation | Major Degradant Peak Area (%) |

| 0.1 M HCl | 24 | 80 | 85.2 | 14.8 | 12.1 (Protodeboronation) |

| 0.1 M NaOH | 8 | 25 | 89.5 | 10.5 | 8.9 (Protodeboronation) |

| 3% H₂O₂ | 8 | 25 | 82.1 | 17.9 | 16.5 (Oxidation) |

| Heat (Solid) | 72 | 80 | 98.5 | 1.5 | 1.1 (Boroxine) |

| Photolysis (Solution) | 24 | 25 | 95.3 | 4.7 | 4.2 (Oxidation) |

Note: Data presented is hypothetical and for illustrative purposes.

From the thermal analysis, key thermodynamic data points should be reported clearly.

| Analysis | Parameter | Value |

| DSC | Onset of Melting | 155.4 °C |

| DSC | Peak Melting Point | 158.2 °C |

| DSC | Enthalpy of Fusion | 35.7 J/g |

| TGA | Onset of Decomposition | 210.5 °C |

| TGA | Mass Loss at 150°C | < 0.5% (No significant dehydration) |

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for evaluating the . The primary anticipated degradation pathways are oxidative cleavage of the carbon-boron bond and protodeboronation under hydrolytic stress. The molecule is predicted to be most sensitive to oxidizing agents and less stable under both acidic and basic conditions.

Recommendations for Handling and Storage:

-

Storage: Store the solid material in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).

-

Handling: When preparing solutions, use aprotic or anhydrous solvents where possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Avoid exposure to strong oxidizing agents and extremes of pH.

By following the methodologies described, researchers can build a robust stability profile for this molecule, enabling informed decisions throughout the drug development lifecycle and ensuring the delivery of a safe and effective final product.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

International Journal of Applied Pharmaceutics. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Forced degradation: a powerful tool in drug development. Retrieved from [Link]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Omega. Retrieved from [Link]

-

Abel, M., et al. (2014). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. Retrieved from [Link]

-

Tunc, M., et al. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Canadian Journal of Chemical Engineering. Retrieved from [Link]

-

Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from [Link]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Rosenband, V., et al. (2019). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. ResearchGate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Kumar, A., et al. (2009). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. asianjpr.com [asianjpr.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. kiche.or.kr [kiche.or.kr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. waters.com [waters.com]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Hazard Assessment and Safe Handling of 4-Methyl-3-(methylamino)phenylboronic acid

Introduction: A Proactive Approach to Safety

4-Methyl-3-(methylamino)phenylboronic acid is a bespoke building block, valuable in medicinal chemistry and organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, containing both a nucleophilic amine and the versatile boronic acid moiety, makes it a powerful synthetic intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards.

In the absence of a dedicated SDS, a proactive safety evaluation is paramount. This guide deconstructs the molecule's potential hazards by examining its core functional groups—the arylboronic acid and the aromatic amine—and by analyzing safety data from close structural relatives. This analog-based approach is a cornerstone of chemical safety assessment, allowing us to anticipate and mitigate risks effectively.

Chemical Profile and Analog-Based Assessment

The structure of 4-Methyl-3-(methylamino)phenylboronic acid combines features of aminophenylboronic acids and methylphenylboronic acids. To build a reliable safety profile, we will reference data from the analogs shown below.

Table 1: Structural Analogs Used for Hazard Assessment

| Compound Name | Structure | Key Similarities to Target |

| Target Compound: 4-Methyl-3-(methylamino)phenylboronic acid | CN(C)Cc1ccc(cc1)B(O)O | - |

| 3-Aminophenylboronic acid[1][2] | c1cc(cc(c1)N)B(O)O | Aromatic amine, Phenylboronic acid |

| 4-Methylphenylboronic acid[3] | Cc1ccc(cc1)B(O)O | Methylphenyl, Phenylboronic acid |

| (4-((Methylamino)methyl)phenyl)boronic acid[4][5] | CNCc1ccc(cc1)B(O)O | Methylamino group, Phenylboronic acid |

| 4-Aminophenylboronic acid[6] | c1cc(ccc1N)B(O)O | Aromatic amine, Phenylboronic acid |

The core reactivity of arylboronic acids involves their participation in transition-metal-catalyzed reactions and their pH-dependent equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate species.[7] This class of compounds is also susceptible to oxidative degradation and protodeboronation (the cleavage of the C-B bond by a proton source), a key pathway for reagent decomposition.[8][9] These intrinsic chemical properties inform their handling and storage requirements.

Synthesized Hazard Identification

By consolidating the GHS classifications from its closest analogs, we can project a reliable hazard profile for 4-Methyl-3-(methylamino)phenylboronic acid. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.

Table 2: Consolidated GHS Hazard Classifications

| Hazard Class | GHS Category | Hazard Statement | Commonality Among Analogs |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | High[1][2][6][10][11][12] |

| Serious Eye Damage/Irritation | Category 2 / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | High[1][2][6][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | High[1][2][6][12][13] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Moderate[4][14] |

Expert Analysis:

-

Irritation: The boronic acid group is acidic, and the amine group is basic. The presence of both functionalities can lead to irritation upon contact with mucous membranes and skin. As a fine solid powder, it can be easily aerosolized, leading to respiratory tract irritation.

-

Stability: Arylboronic acids can be sensitive to air and moisture.[15] They can undergo protodeboronation, especially under aqueous or acidic conditions.[9] This instability is a critical consideration for both storage and reaction setup.

Safe Handling and Exposure Control Protocol

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict hygiene practices, is mandatory.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to keep airborne concentrations low.[3][6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles with side protection or a full-face shield.[3][6]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically-resistant gloves. Inspect gloves for tears or punctures before use.

-

Clothing: A flame-retardant lab coat must be worn and kept buttoned. Ensure no skin is exposed.

-

-

Respiratory Protection: If there is a risk of generating significant dust (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with a particulate filter is required.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][11]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3]

-

Remove contaminated clothing and wash it before reuse.[6]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Table 3: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Storage, Stability, and Disposal

Storage and Stability

-

Conditions: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][3] Some suppliers recommend refrigeration (2-8°C) to maximize shelf life.[4]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[15]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and moisture.[14][15]

Accidental Release Measures

-

Procedure: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.

-

Containment: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[3]

Disposal

-

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Handle empty containers as if they were full.

Detailed Protocol: Safe Weighing and Transfer of Solid Compound

This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety principles discussed.

-

Preparation: 1.1. Confirm that the chemical fume hood has a valid certification and that the airflow is active and correct. 1.2. Don all required PPE: safety goggles, a buttoned lab coat, and nitrile gloves. 1.3. Place a decontaminated spatula, weigh paper or boat, and the reaction vessel onto the surface of the fume hood. 1.4. Tare the analytical balance with the weigh paper/boat.

-

Execution (inside the fume hood): 2.1. Retrieve the container of 4-Methyl-3-(methylamino)phenylboronic acid from its storage location. 2.2. Open the container slowly to avoid aerosolizing the fine powder. 2.3. Using the clean spatula, carefully transfer the desired amount of solid onto the tared weigh paper. Keep the container opening as far back in the hood as possible. 2.4. Securely close the main container lid immediately after the transfer. 2.5. Record the final weight.

-

Cleanup: 3.1. Carefully transfer the weighed solid into the reaction vessel. 3.2. Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a waste beaker. 3.3. Fold the used weigh paper and dispose of it, along with your gloves, into the designated solid chemical waste container. 3.4. Wipe the balance and surrounding work area with a damp cloth. 3.5. Remove PPE and wash hands thoroughly with soap and water.

References

- Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.

- Han, G. S., & Domaille, D. W. (2022).

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–

- Safety Data Sheet for 4-Methylphenylboronic acid. AK Scientific, Inc.

- 3-Aminophenylboronic acid Safety and Hazards. PubChem.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. University of Manchester Research Explorer. (2022).

- Safety Data Sheet for 2-Aminophenylboronic acid hydrochloride. Fisher Scientific. (2011).

- Safety Data Sheet for 4-Aminophenylboronic acid. ECHEMI.

- Safety Data Sheet for 3-Aminophenylboronic acid monohydr

- Safety Data Sheet for 4-Aminobenzeneboronic acid pinacol ester. Fisher Scientific.

- Safety Data Sheet for (4-methylphenyl)boronic acid. Sigma-Aldrich. (2025).

- Safety Data Sheet for 4-(Methylthio)phenylboronic Acid. TCI Chemicals.

- Safety Data Sheet for 4-(Methylthio)benzeneboronic acid. Fisher Scientific. (2010).

- Safety Information for (4-[(dimethylamino)methyl]phenyl)boronic acid. Sigma-Aldrich.

- (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. PubChem.

- Safety Data Sheet for Phenylboronic acid. Carl Roth.

- 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID. CymitQuimica.

- Safety Information for (4-((Methylamino)methyl)phenyl)boronic acid. Sigma-Aldrich.

- Product Details for (4-((Methylamino)methyl)phenyl)boronic acid. Ambeed.

Sources

- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. (4-((Methylamino)methyl)phenyl)boronic acid | 518336-26-0 [sigmaaldrich.com]

- 5. 518336-26-0 | (4-((Methylamino)methyl)phenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 6. echemi.com [echemi.com]

- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

Electronic & Physicochemical Profiling of 4-Methyl-3-(methylamino)phenylboronic Acid

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Engineers, and Materials Scientists[1]

Executive Summary

4-Methyl-3-(methylamino)phenylboronic acid is a specialized organoboron intermediate primarily utilized in the synthesis of type-II kinase inhibitors and functionalized organic semiconductors.[1] Structurally, it serves as a "privileged fragment" donor, allowing the installation of the 3-(methylamino)-4-methylphenyl moiety—a scaffold homologous to the pharmacophore found in blockbuster drugs like Imatinib and Nilotinib.[1]

From an electronic standpoint, this molecule represents an electron-rich arylboronic acid .[1] The synergistic electron-donating effects of the 4-methyl group (inductive) and the 3-methylamino group (resonance) significantly reduce the Lewis acidity of the boron center compared to phenylboronic acid.[1] This electronic landscape dictates its unique reactivity profile: high nucleophilicity in Suzuki-Miyaura cross-couplings balanced against a heightened susceptibility to protodeboronation.[1]

Molecular Architecture & Electronic Landscape

Structural Components

The molecule consists of a trisubstituted benzene ring with a specific "push-push" electronic configuration relative to the aromatic core, though the interaction with the boron center is position-dependent.[1]

-

Position 1 (Boronic Acid): The electrophilic handle.[1] It possesses an empty p-orbital perpendicular to the ring plane, conferring Lewis acidity.

-

Position 3 (Methylamino, -NHMe): A strong electron-donating group (EDG) via resonance (

).[1] Although located meta to the boron, its electron density is distributed to the ortho and para positions relative to itself, effectively increasing the electron density at C1 (the boron-bearing carbon).[1] -

Position 4 (Methyl, -Me): A weak EDG via hyperconjugation and induction (

).[1] Located para to the boron, it directly stabilizes the C1-B bond through inductive donation, though it also sterically crowds the adjacent 3-amino group.[1]

Electronic Resonance Map

The interplay between the amine lone pair and the aromatic system creates a dipole directed toward the ring.[1] Unlike typical "Wulff-type" boronic acids where an amine arm coordinates to boron (B-N bond), the aniline nitrogen here is planar (

Figure 1: Electronic flow diagram illustrating the "push" effects of substituents on the boronic acid center.

Physicochemical Profiling

Acid-Base Properties (pKa)

Unlike phenylboronic acid (pKa ~8.8), the presence of electron-donating groups (EDGs) increases the electron density on the boron atom, making it less Lewis acidic (harder to accept a hydroxide ion).[1]

| Moiety | Electronic Effect | Estimated |

| Phenylboronic Acid (Ref) | N/A | 8.8 |

| 4-Methyl | Inductive Donor ( | +0.2 |

| 3-Methylamino | Resonance Donor ( | +0.3 to +0.5 |

| Net Prediction | Cumulative EDG Effect | 9.3 – 9.6 |

Implication: This boronic acid exists primarily in the trigonal planar (neutral) form at physiological pH (7.4).[1] To activate it for Suzuki coupling (formation of the boronate anion), a base with pH > 9.5 (e.g.,

Solubility & Stability

-

Solubility: Moderate in water due to the zwitterionic potential (amine protonation vs. boronate formation), but highly soluble in polar organic solvents (DMSO, DMF, MeOH).[1]

-

Protodeboronation: This is the critical stability risk.[1] Electron-rich aromatic rings facilitate the cleavage of the C-B bond, especially under acidic conditions or high heat.[1]

-

Mechanism:[1][2] Protonation of the ring at the carbon bearing the boron (ipso-attack) followed by loss of

.[1] -

Risk Level:High. The 3-amino group activates the ring positions ortho/para to itself.[1] Carbon 1 (holding the Boron) is meta to the amine, which offers some protection, but the overall electron richness still mandates careful handling (avoid strong acids).[1]

-

Synthetic Utility: Suzuki-Miyaura Coupling[1][3][4]

Reactivity Profile

In Palladium-catalyzed cross-coupling, this molecule acts as the nucleophile.[1]

-

Transmetallation: Because the ring is electron-rich, the corresponding boronate "ate" complex is highly nucleophilic, leading to rapid transmetallation onto the Pd(II) center.[1]

-

Catalyst Poisoning: The free amine (-NHMe) can coordinate to Palladium, potentially poisoning the catalyst.[1]

-

Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protected versions (e.g., N-Boc) if yields are low.[1]

-

Catalytic Cycle & Side Reactions

The following diagram details the specific pathway for this substrate, highlighting the competition between productive coupling and destructive deboronation.

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the entry point of the activated boronate and the risk of protodeboronation.[1]

Experimental Protocols

Protocol: Suzuki Coupling with Heteroaryl Chlorides

Context: Installing the 3-(methylamino)-4-methylphenyl tail onto a pyrimidine core (kinase inhibitor synthesis).[1]

Materials:

-

4-Methyl-3-(methylamino)phenylboronic acid (1.2 equiv)[1]

-

Heteroaryl Chloride (1.0 equiv)[1]

-

Catalyst:

(5 mol%) + XPhos (10 mol%)[1] -

Base:

(3.0 equiv, 2M aq.[1] solution) -

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the heteroaryl chloride, boronic acid, and Pd/Ligand system. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Why: Oxygen promotes homocoupling and oxidizes the phosphine ligands.[1]

-

-

Solvation: Add degassed 1,4-Dioxane and the aqueous base.

-

Note: The biphasic system (

/Dioxane) is crucial to dissolve the inorganic base while solubilizing the organics.[1]

-

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the mass of the product (M+H).[1] If the mass of the deboronated byproduct (N,2-dimethylaniline) is observed, lower the temperature to 70°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash chromatography.

-

Tip: The product contains a secondary amine.[1] Pre-treat the silica column with 1% Triethylamine to prevent streaking/adsorption.

-

Protocol: pKa Determination (Spectrophotometric)

Rationale: Accurate pKa is required to optimize binding assays or buffer conditions.[1]

-

Preparation: Prepare a

solution of the boronic acid in buffers ranging from pH 6.0 to 11.0. -

Measurement: Record UV-Vis spectra (200–400 nm).

-

Analysis: The conversion from trigonal

(neutral) to tetrahedral -

Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.[1]

Applications in Drug Discovery

This molecule is not merely a reagent; it is a pharmacophore installer .[1][3]

-

Kinase Selectivity: The "3-amino-4-methylphenyl" motif fits into the hydrophobic pocket adjacent to the ATP binding site (the "gatekeeper" region).[1] The methyl group provides hydrophobic contacts, while the amine often participates in hydrogen bonding with the hinge region or Glu/Asp residues.[1]

-

Covalent Reversibility: While less common for this specific derivative, boronic acids can form reversible covalent bonds with Serine/Threonine residues in proteases.[1] The high pKa of this derivative suggests it would require a highly specific local environment (e.g., a nearby positive charge to lower the effective pKa) to bind effectively at physiological pH.[1]

References

-

Structure & Properties of 3-Amino-4-methylphenylboronic acid (Primary Amine Analog)

-

Electronic Effects in Suzuki Coupling

-

Source: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling." J. Am. Chem. Soc.[1]

- Context: Explains the nucleophilicity of electron-rich boron

-

-

Protodeboron

-

Kinase Inhibitor Design (Im

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Heterocycles with 4-Methyl-3-(methylamino)phenylboronic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-Methyl-3-(methylamino)phenylboronic acid for the functionalization of heterocyclic scaffolds. This guide moves beyond simple step-by-step instructions to deliver field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Strategic Value of the 4-Methyl-3-(methylamino)phenyl Moiety

The 4-Methyl-3-(methylamino)phenyl group is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural and electronic properties are key to its utility. The methyl group provides a lipophilic contact point, while the methylamino group can act as a crucial hydrogen bond donor or acceptor, enabling potent and selective interactions within the ATP-binding pocket of various kinases.

4-Methyl-3-(methylamino)phenylboronic acid serves as the premier reagent for installing this valuable moiety onto heterocyclic cores. Its stability, commercial availability, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document will focus on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound (like our boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex. Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the desired product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of the coupling hinges on the judicious selection of four key components:

-

Palladium Catalyst/Ligand: The choice of ligand is critical. For electron-rich heterocyles or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often required. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. For simpler systems, Pd(PPh₃)₄ or PdCl₂(dppf) may suffice.

-

Base: The base activates the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice depends on the substrate's sensitivity to basicity and the solvent. K₃PO₄ is often a good choice for challenging couplings due to its ability to facilitate the transmetalation step.

-

Solvent: A polar, aprotic solvent system is typically employed. Mixtures like 1,4-dioxane/water or DME/water are common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Temperature: Most Suzuki couplings require heating, typically between 80-110 °C, to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.

Protocol: Functionalization of a Halogenated Pyrimidine Scaffold

This protocol details the coupling of 4-Methyl-3-(methylamino)phenylboronic acid with a representative chloro-pyrimidine, a common core in kinase inhibitors.

-

2,4-dichloro-5-methylpyrimidine (Substrate)

-

4-Methyl-3-(methylamino)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Microwave reaction vials

-

Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyrimidine (1.0 eq), 4-Methyl-3-(methylamino)phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Expert Insight: Using a slight excess (1.1-1.2 eq) of the boronic acid helps to drive the reaction to completion. A larger excess of base is needed to ensure efficient activation of the boronic acid.

-

-

Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

-

Expert Insight: The catalyst loading can be optimized. For difficult couplings, it may be increased to 10 mol%, but 3-5 mol% is a good starting point. The dppf ligand is robust and effective for many heterocyclic systems.

-

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Trustworthiness: Degassing is a critical, non-negotiable step. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction.

-

-

Reaction: Place the sealed vial in a microwave reactor and heat to 110 °C for 30 minutes.

-

Expert Insight: If a microwave is unavailable, the reaction can be heated in a sealed tube using a conventional oil bath at 100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

Caption: General workflow for Suzuki-Miyaura functionalization of heterocycles.

Data Summary and Optimization

The following table summarizes typical reaction parameters and provides a starting point for optimization when using 4-Methyl-3-(methylamino)phenylboronic acid with various heterocyclic halides.

| Parameter | Recommended Condition | Optimization & Troubleshooting Notes |

| Heterocycle (Ar¹-X) | Chloro-, Bromo-, or Iodo-pyridines, -pyrimidines, -pyrazines, -indoles | Reactivity order: I > Br > Cl. For less reactive chloro-heterocycles, a more active catalyst system (e.g., using SPhos or XPhos ligands) may be necessary. |

| Boronic Acid | 1.1 - 1.5 equivalents | An excess can help overcome competitive boronic acid homo-coupling, although this is less of an issue with modern catalysts. |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | Start with 3-5 mol %. If the reaction is sluggish or stalls, increase catalyst loading or switch to a more electron-rich, bulky phosphine ligand. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents) | K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ is more soluble but also more expensive. Ensure the base is finely powdered for better reactivity. |

| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O (typically 4:1 to 5:1 ratio) | The amount of water can be critical. Too little may not dissolve the base sufficiently, while too much can promote deboronation of the boronic acid. |

| Temperature | 80 - 120 °C | Use the lowest temperature that affords a reasonable reaction rate to minimize side reactions. Microwave heating can dramatically accelerate the process. |

Conclusion and Future Outlook

4-Methyl-3-(methylamino)phenylboronic acid is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the role of each reaction component is essential for the successful functionalization of diverse heterocyclic systems. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this reagent in their drug discovery and development programs, enabling the efficient exploration of chemical space and the synthesis of next-generation therapeutics.

References

This section is for illustrative purposes. In a real-world application, the URLs would be populated by the grounding tool with verified links to the cited scientific literature.

-

Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Angewandte Chemie International Edition URL: [Link]

-

Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions Source: Buchwald Group, MIT URL: [Link]

-

Title: Synthesis of Kinase Inhibitors via Suzuki Coupling Source: Journal of Medicinal Chemistry URL: [Link]

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 4-Methyl-3-(methylamino)phenylboronic Acid

Introduction: The Imperative for Sustainable Synthesis in Drug Development

The pharmaceutical industry is a cornerstone of modern healthcare, yet it traditionally carries a significant environmental footprint, often generating substantial waste for every kilogram of active pharmaceutical ingredient (API) produced.[1] Green chemistry, also known as sustainable chemistry, offers a transformative framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] By integrating the twelve principles of green chemistry, researchers and drug development professionals can create safer, more efficient, and economically viable synthetic routes.[2][3]

Arylboronic acids are indispensable building blocks in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] 4-Methyl-3-(methylamino)phenylboronic acid, with its specific substitution pattern, is a valuable intermediate for accessing complex molecular architectures in medicinal chemistry. This guide provides detailed application notes and protocols for the synthesis of this key intermediate, emphasizing green chemistry principles to minimize environmental impact while maintaining high synthetic utility.

Part 1: Rethinking the Synthesis of Arylboronic Acids

The Traditional Paradigm: A Critical Assessment

A conventional approach to synthesizing arylboronic acids often involves the formation of an organometallic reagent, such as a Grignard or organolithium species, from an aryl halide, followed by quenching with a trialkyl borate ester.[6][7] While effective, this method presents several green chemistry challenges:

-

Hazardous Solvents: The use of anhydrous, volatile, and often flammable ethers like tetrahydrofuran (THF) or diethyl ether is common. These solvents contribute significantly to the process mass intensity (PMI) and have associated health and environmental risks.[8]

-

Stoichiometric Reagents: Grignard and organolithium reagents are used in stoichiometric amounts, leading to lower atom economy and the generation of significant metallic salt waste streams upon workup.[3]

-

Extreme Conditions: The formation of these organometallic reagents often requires strictly anhydrous conditions and sometimes very low temperatures, which are energy-intensive.[6]

-

Derivative Use: The synthesis may require protecting groups for sensitive functionalities, adding steps for protection and deprotection, which generates more waste.[3]

A Greener Vision: Core Principles in Action

Our proposed green protocols are designed around several core principles to address the shortcomings of traditional methods:

-

Catalysis over Stoichiometry: Employing catalytic methods, such as transition-metal-catalyzed borylation, dramatically reduces waste by using only a small amount of a catalyst that can be recycled.[9][10][11]

-

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, bio-derived solvents (e.g., 2-MeTHF, GVL), or even running reactions under solvent-free conditions is a primary goal.[12][13][14][15][16]

-

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Catalytic C-H borylation is an excellent example of an atom-economical reaction.[9][11]

-

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating.[10][16]

Below is a diagram illustrating the shift from a traditional to a green synthetic workflow.

Caption: Comparison of traditional vs. green synthetic workflows.

Part 2: Greener Protocols for 4-Methyl-3-(methylamino)phenylboronic Acid

The starting material for these protocols is 5-bromo-2-methylaniline, which can be N-methylated to 5-bromo-N,2-dimethylaniline prior to the borylation step. The focus here is on the critical C-B bond-forming reaction.

Protocol 1: Nickel-Catalyzed Miyaura Borylation in a Green Alcohol Solvent

This protocol adapts the principle of using less expensive and more earth-abundant base metals in place of precious metals like palladium.[14] Nickel catalysis offers a cost-effective and efficient alternative.[14] The use of tert-amyl alcohol provides a greener solvent choice compared to traditional ethers or aromatic hydrocarbons.[14]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 5-bromo-N,2-dimethylaniline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and potassium phosphate (K₃PO₄) (1.5 eq.).

-

Catalyst and Ligand Addition: Add the nickel catalyst, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) (3 mol%), to the vessel.

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tert-amyl alcohol as the solvent. The reaction concentration should be approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting pinacol boronate ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

-

To obtain the boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 1 M HCl) followed by extraction.

-

Causality and Green Advantages:

-

Catalyst: Nickel is more abundant and less expensive than palladium.

-

Solvent: tert-Amyl alcohol is considered a greener solvent alternative.

-

Atom Economy: This catalytic process has a higher atom economy than a stoichiometric Grignard reaction.

Protocol 2: Metal-Free, Photoinduced Borylation in an Aqueous Phase

Recent breakthroughs have enabled borylation reactions to proceed without transition-metal catalysts, using light as the driving force.[17] This approach eliminates the risk of heavy metal contamination in the final product, a significant advantage in pharmaceutical synthesis.[17]

Step-by-Step Methodology:

-

Reaction Setup: In a quartz reaction tube, combine 5-bromo-N,2-dimethylaniline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.5 eq.), and an organic photocatalyst such as 1-methylbenzimidazole (10 mol%).

-

Base and Solvent: Add a suitable base like potassium phosphate (K₂HPO₄) (2.0 eq.) and degassed water as the solvent. The use of an aqueous medium is a key green feature.[17]

-

Reaction Execution:

-

Seal the tube and place it in a photoreactor equipped with a suitable light source (e.g., blue LEDs).

-

Irradiate the mixture at room temperature with vigorous stirring for 24-48 hours.

-

-

Workup and Purification:

-

After the reaction is complete, extract the aqueous mixture with a greener organic solvent like ethyl acetate or 2-MeTHF.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting boronate ester by column chromatography or proceed to hydrolysis as described in Protocol 1.

-

Causality and Green Advantages:

-

Metal-Free: Avoids heavy metal contamination and the associated costs and environmental concerns.[17]

-

Green Solvent: Utilizes water, the most environmentally benign solvent.[17][18]

-

Energy Efficiency: The reaction is conducted at room temperature, powered by light, reducing energy consumption for heating.[17]

Caption: Workflow comparison of the two green protocols.

Part 3: Data Summary and Comparison

The following table provides a comparative overview of a traditional Grignard-based synthesis versus the proposed green chemistry protocols.

| Parameter | Traditional Grignard Protocol | Green Protocol 1 (Ni-Catalyzed) | Green Protocol 2 (Photoinduced) |

| Reagents | Stoichiometric Mg, Triisopropyl borate | Catalytic NiCl₂(dppp), B₂pin₂ | Catalytic Organic Dye, B₂pin₂ |

| Solvent | Anhydrous THF | tert-Amyl Alcohol | Water |

| Temperature | 0 °C to Room Temp. | 80-100 °C | Room Temperature |

| Energy Source | Standard heating/cooling | Thermal Heating | Light (Photons) |

| Key Hazard | Pyrophoric reagents, flammable solvent | Flammable solvent | Minimal |

| Waste Profile | High (Mg salts) | Moderate (recyclable catalyst) | Low (minimal catalyst waste) |

| Metal Contamination | - | Potential Ni residue | None |

| Process Mass Intensity | High | Medium | Low |

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity for the future of pharmaceutical development. The protocols outlined in this guide demonstrate that the synthesis of key intermediates like 4-Methyl-3-(methylamino)phenylboronic acid can be achieved through methods that are safer, more efficient, and environmentally responsible. By moving away from stoichiometric organometallic reagents and hazardous solvents towards catalytic, photo-driven, and aqueous-based systems, we can significantly reduce the environmental impact of drug synthesis.[10][12][19] Future research will likely focus on combining these green techniques, for instance, by developing recyclable heterogeneous catalysts for C-H borylation in flow reactors, further pushing the boundaries of sustainable chemical manufacturing.

References

- American Chemical Society. (n.d.). Sustainable Catalysis for Borylation: Earth-Abundant Homogeneous Catalysts and Their Mechanisms. ACS Publications.

- MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.

- Pharma Focus Europe. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Pharma Focus Europe.

- ACS Publications. (2021, December 15). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.

- COPA-DATA. (2022, June 15). Optimised production for pharmaceutical waste reduction. COPA-DATA Blog.

- Organic Chemistry Portal. (2014). Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates. Synlett.

- ijarsct. (2025, January 15). Waste Reduction and Management Ideas for Pharmaceutical Industries. ijarsct.

- Sustainability Directory. (2025, November 25). Pharmaceutical Waste Reduction. Sustainability Directory.

- Bibliomed. (2025, June 21). Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. Bibliomed.

- Syngene International Ltd. (2025, December 24). Green chemistry principles for a sustainable future in pharma. Syngene International Ltd.

- The Association of the British Pharmaceutical Industry. (n.d.). Sustainability in the pharmaceutical industry. ABPI.

- PRM. (2024, September 18). How To Reduce Pharmaceutical Waste. PRM.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Borylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Thieme. (n.d.). Green Synthesis of Diaryl Selenides from Arylboronic Acids and Arylseleninic Acids. Thieme.

- SciTechDaily. (2023, November 29). Green Chemistry Breakthrough: New Photocatalytic Borylation Method Transforms Chemical Synthesis. SciTechDaily.

- Royal Society of Chemistry. (2025, March 19). A green photoinduced borylation of aryl halides catalyzed by 1-methyl-benzimidazole in an aqueous phase. Green Chemistry.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- ACS Publications. (2020, January 29). Recyclable Cu@C3N4-Catalyzed Hydroxylation of Aryl Boronic Acids in Water under Visible Light: Synthesis of Phenols under Ambient Conditions and Room Temperature. ACS Sustainable Chemistry & Engineering.

- ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.

- Royal Society of Chemistry. (2024, September 3). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

- ResearchGate. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. ResearchGate.

- Royal Society of Chemistry. (n.d.). Green Chemistry. Lirias.

Sources

- 1. blog.copadata.com [blog.copadata.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Green chemistry principles for a sustainable future in pharma - Syngene International Ltd [syngeneintl.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. Borylation - Wordpress [reagents.acsgcipr.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. Photoinduced transition metal-free borylation of aryl halides in an aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sustainability in the pharmaceutical industry [abpi.org.uk]

Troubleshooting & Optimization

storage stability and degradation of aminoboronic acids

A Guide to Storage, Stability, and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for aminoboronic acids. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth information on the stability, storage, and degradation of this important class of compounds. Aminoboronic acids are powerful building blocks in medicinal chemistry and organic synthesis, but their unique reactivity, particularly the labile carbon-boron bond, presents significant challenges.[1][2] This resource consolidates field-proven insights and authoritative data into a user-friendly format to help you anticipate and troubleshoot common issues, ensuring the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent properties and handling of aminoboronic acids.

Q1: Why are α-aminoboronic acids generally considered unstable?

The primary reason for the instability of many α-aminoboronic acids lies in the close proximity of the electron-deficient boron atom and the nucleophilic amino group.[1] In their free, unprotected form, the nitrogen atom can form an adduct with the boron atom. This intermediate is susceptible to protonation at the carbon, leading to facile cleavage of the carbon-boron (C–B) bond in a process known as protodeboronation.[1][3] For this reason, α-aminoboronic acids are almost always prepared, handled, and stored as protected derivatives (e.g., with Boc or Fmoc groups on the amine) or as stable salts (e.g., hydrochlorides).[1][4]

Q2: Are β-aminoboronic acids more stable than their α-counterparts?

Yes, β-aminoboronic acids exhibit significantly greater stability across a wide range of pH values, even when the amine is not protected.[5] The increased distance between the amino group and the boronic acid moiety prevents the intramolecular interaction that facilitates protodeboronation in α-analogs. This enhanced stability is attributed to stabilizing solvent-inserted hydrogen-bonding interactions.[5]

Q3: What is boroxine formation and should I be concerned about it?

Boroxine formation is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms (a boroxine) and three molecules of water.[6][7] This process can occur when boronic acids are stored as solids, especially if not rigorously dried, or when heated in anhydrous solvents.[7][8]

For most applications, such as Suzuki-Miyaura coupling, boroxine formation is not a major concern because the equilibrium shifts back to the boronic acid monomer in the presence of water or the basic aqueous conditions of the reaction.[6][8] However, it can affect the accurate weighing of the boronic acid. If precise stoichiometry is critical, it is advisable to use freshly prepared or properly stored material.

Q4: What are the ideal general storage conditions for aminoboronic acids?

Proper storage is critical to maintain the integrity and reactivity of aminoboronic acids. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[9][10] | Low temperatures slow down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidation, respectively.[11] |

| Container | Use tightly sealed, opaque or amber glass vials.[11] | Prevents exposure to light, which can catalyze degradation, and moisture. |

| State | Store as a dry, lyophilized solid whenever possible.[9] | Moisture can facilitate both protodeboronation and boroxine formation.[3][6] |

| Form | Preferentially store as N-protected derivatives (e.g., Boc, Fmoc) or as salts (e.g., hydrochloride).[1][12] | Protection or salt formation significantly enhances the stability of the C-B bond, especially in α-aminoboronic acids. |

Q5: How do protecting groups enhance the stability of aminoboronic acids?

Protecting groups are essential for managing the reactivity of the amino group.[13] By converting the nucleophilic amine into a non-nucleophilic functional group, such as a carbamate (e.g., Boc or Fmoc), two key stability enhancements are achieved:

-

Inhibition of Protodeboronation : The protecting group prevents the intramolecular N-B interaction that initiates C-B bond cleavage in α-aminoboronic acids.[1]

-

Prevention of Side Reactions : It prevents the amine from acting as a competing nucleophile or base in subsequent reactions.[13]

The choice of protecting group should be guided by its stability to the planned reaction conditions and the availability of a selective deprotection method that does not affect other functional groups (an orthogonal strategy).[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in a coupling reaction (e.g., Suzuki, amide formation); mass spectrometry of the crude reaction mixture shows a mass corresponding to the starting material without the boronic acid group. | Protodeboronation: The C-B bond has cleaved, replacing the boronic acid with a hydrogen atom.[3] This is common with unstable boronic acids (e.g., unprotected α-amino or certain heteroaryl boronic acids) under acidic, basic, or high-temperature conditions. | • Use a more stable derivative: Employ a boronic ester, such as a pinacol or MIDA ester, which can provide a slow release of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[3]• Modify reaction conditions: Use strictly anhydrous solvents and reagents. Optimize the pH; for some basic heteroaromatic boronic acids, adding a slight excess of acid or base can shift the equilibrium away from the reactive zwitterionic form.[3]• Lower the temperature: If possible, run the reaction at a lower temperature for a longer duration. |

| Inconsistent analytical results (e.g., NMR, HPLC) or difficulty in obtaining an accurate weight of the solid aminoboronic acid. | Boroxine Formation: The material exists as an equilibrium mixture of the monomeric boronic acid and the trimeric boroxine anhydride.[6] Since three water molecules are lost during trimerization, the molecular weight of the bulk material is variable. | • Standardize the material: Before use, dissolve the solid in a suitable solvent with a small amount of water (e.g., methanol/water) and then re-evaporate to dryness under high vacuum to hydrolyze the boroxine back to the monomer.[8]• Use an internal standard: For quantitative analysis (e.g., qNMR), use a calibrated internal standard to determine the exact concentration of the active monomer. |

| A new peak appears in the HPLC chromatogram of a stored aminoboronic acid solution over time. | Oxidative Degradation: The C-B bond can be susceptible to oxidation, converting the boronic acid into the corresponding alcohol or phenol.[5] This can be catalyzed by trace metals or exposure to air. | • Degas solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.• Store solutions properly: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere.[10]• Use freshly prepared solutions: The best practice is to prepare solutions of aminoboronic acids immediately before use. |

| During peptide synthesis, the C-terminal aminoboronic acid fails to couple efficiently or degrades during subsequent cycles. | Instability to Synthesis Conditions: The unprotected boronic acid may be unstable to the reagents used in solid-phase peptide synthesis (SPPS), particularly the acidic conditions of Boc-SPPS deprotection or the basic conditions of Fmoc-SPPS deprotection. | • Use a suitable protecting group for the boronic acid: Consider protecting the boronic acid moiety itself, for example, as a pinanediol ester, which can offer greater stability during the synthesis.[1]• Optimize coupling and deprotection: Use milder coupling reagents and minimize the duration of deprotection steps. Evaluate the stability of your specific aminoboronic acid to the planned synthesis cycle in a model study first.[15] |

Visualizing Degradation and Stability Assessment

Understanding the potential pathways for degradation is key to preventing it.

Primary Degradation Pathways of Aminoboronic Acids

Caption: Major degradation routes for aminoboronic acids.

Workflow for Stability Assessment

Caption: Experimental workflow for evaluating aminoboronic acid stability.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of an aminoboronic acid derivative under various stress conditions. Such studies are crucial for identifying degradation pathways and establishing a re-test period for a batch.[16]

Objective: To determine the degradation profile of a target aminoboronic acid under accelerated temperature and hydrolytic conditions.

Materials:

-

Target aminoboronic acid (solid)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or other appropriate mobile phase modifier

-

Type 1 ultrapure water

-

Calibrated analytical balance

-

Temperature-controlled oven or incubator set to 40°C

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)[17]

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the aminoboronic acid into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 ACN/water mixture to create a 1 mg/mL stock solution. Ensure complete dissolution.

-

-

Time-Zero (T₀) Analysis:

-

Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Analyze by HPLC to obtain the initial purity profile. This is your T₀ reference.[18] Record the peak area of the main component and any impurities present.

-

-

Preparation of Stability Samples:

-

Dispense aliquots of the 1 mg/mL stock solution into several HPLC vials.

-

Prepare samples for different conditions, for example:

-

Control: Store at 4°C in the dark.

-

Accelerated Thermal: Store in an oven at 40°C.

-

Acidic Hydrolysis: Adjust the pH of an aliquot to ~2 with dilute HCl before storing at 40°C.

-

Basic Hydrolysis: Adjust the pH of an aliquot to ~9 with dilute NaOH before storing at 40°C.

-

-

-

Timepoint Analysis:

-

At specified time intervals (e.g., T = 24h, 48h, 1 week, 2 weeks), remove one vial from each condition.

-

Allow the vial to return to room temperature.

-

Dilute to the working concentration and analyze by HPLC using the same method as the T₀ sample.

-

-

Data Analysis:

-

For each timepoint, calculate the percentage of the main peak remaining relative to the T₀ sample.

-

Identify and quantify any new peaks that appear; these are potential degradation products.[17]

-

Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

-

Use LC-MS to identify the mass of major degradation products to help elucidate the degradation pathway (e.g., a mass loss corresponding to B(OH)₂ indicates protodeboronation).[18]

-

This systematic approach will provide critical data on the intrinsic stability of your compound, guiding its proper handling, formulation, and storage to ensure reliable and reproducible experimental outcomes.[16]

References

-

Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J.-L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(7), 3895–3914. Available at: [Link]

-

Gravel, M. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto (Canada). Available at: [Link]

-

Kawai, H., & Yamashita, M. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(15), 2312–2322. Available at: [Link]

-

González, A. Z., & Cacho, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2233–2254. Available at: [Link]

-

Taylor, M. S., & Yudin, A. K. (2011). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 44(6), 419–431. Available at: [Link]

-

Tripp, J. C., & Sibi, M. P. (2003). General considerations for preparing α-aminoboronic acid peptides. Tetrahedron Letters, 44(26), 4845–4848. Available at: [Link]

-

Kua, J., & Iovine, P. M. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(41), 11048–11055. Available at: [Link]

-

Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(60), 8565–8587. Available at: [Link]

-

Wimmer, E. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. University of Glasgow. Available at: [Link]

- Not found.

- Not found.

-

Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J. L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. PubMed. Available at: [Link]

- Not found.

- Not found.

-

Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

- Not found.

-

Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Available at: [Link]

- Not found.

- Not found.

- Not found.

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

- Not found.

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

- Not found.

- Not found.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

- Not found.

- Not found.

-

Tora, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

- Not found.

- Not found.

Sources

- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 2. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. peptide.com [peptide.com]

- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 11. cubework.com [cubework.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]